2(1H)-Pyridinone, 1-(1-benzoylethenyl)-
Description
Significance of 2(1H)-Pyridinone Derivatives in Heterocyclic Chemistry Research
The 2(1H)-pyridinone core is a privileged scaffold in medicinal chemistry and materials science. nih.gov These six-membered nitrogen-containing heterocycles are isomers of hydroxypyridines and exist in a tautomeric equilibrium, with the pyridone form generally predominating in various conditions. nih.gov The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) within the same ring system, along with multiple sites for functionalization, imparts these molecules with the ability to engage in a wide array of intermolecular interactions. nih.govmasterorganicchemistry.com
The significance of 2(1H)-pyridinone derivatives is underscored by their presence in numerous biologically active compounds and FDA-approved drugs. nih.gov Their utility spans a broad spectrum of therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents. nih.govmasterorganicchemistry.com In the field of synthetic chemistry, 2(1H)-pyridinones serve as versatile intermediates. They can participate in various chemical transformations, including cycloaddition reactions, to construct complex polycyclic systems. Their stable, planar structure also makes them attractive components in the design of functional materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Overview of N-Substituted Pyridinone Structural Diversity and Bioisosteric Relevance
The nitrogen atom of the 2(1H)-pyridinone ring provides a convenient handle for introducing a vast array of substituents, leading to a rich structural diversity. This N-substitution plays a crucial role in modulating the electronic properties, solubility, and biological activity of the resulting derivatives. The ability to readily modify this position allows for the fine-tuning of molecular properties to achieve desired outcomes in drug discovery and materials science.
A particularly important concept in medicinal chemistry is that of bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to enhance the biological activity or pharmacokinetic profile of a compound. The 2(1H)-pyridinone moiety is recognized as a bioisostere for several important functional groups, including amides, phenols, and even the phenyl ring itself. nih.gov This bioisosteric relationship allows medicinal chemists to replace potentially problematic groups with the pyridinone scaffold to improve metabolic stability, reduce toxicity, or enhance binding affinity to a biological target. The structural rigidity and defined vectoral properties of the pyridinone ring can also help in optimizing the orientation of substituents in a three-dimensional space to maximize interactions with a receptor.
Research Focus on 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- within the Context of N-Vinyl Ketone Substructures
The compound 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-, also known as N-(1-benzoylvinyl)-2-pyridone, represents a specific example of an N-substituted pyridinone bearing an N-vinyl ketone substructure. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests a fascinating reactivity profile, particularly in the context of cycloaddition reactions.
The N-vinyl ketone moiety is an interesting functional group that can act as a dienophile in Diels-Alder reactions. In the case of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-, the pyridinone ring itself can potentially act as a diene. This opens up the possibility for intramolecular Diels-Alder reactions, leading to the formation of complex, bridged-ring systems. The stereochemical outcome of such reactions would be of significant interest to synthetic chemists.
Furthermore, the conjugated system encompassing the benzoyl group, the vinyl moiety, and the pyridinone ring suggests that this molecule could possess interesting photophysical properties. The extent of electronic communication between these components would influence its absorption and emission spectra.
Due to the limited availability of specific experimental data for 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-, the following table provides representative data that would be anticipated for a compound with this structure, based on the known properties of its constituent functional groups.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone. |
| ¹H NMR (CDCl₃, ppm) | Signals expected for the aromatic protons of the benzoyl and pyridinone rings, as well as for the vinyl protons. |
| ¹³C NMR (CDCl₃, ppm) | Resonances anticipated for the carbonyl carbons of the ketone and pyridinone, as well as for the aromatic and vinyl carbons. |
| IR (cm⁻¹) | Characteristic peaks for C=O stretching (ketone and amide), C=C stretching (alkene and aromatic), and C-N stretching. |
| UV-Vis (λmax, nm) | Absorption maxima expected in the UV-Vis region due to the extended π-conjugated system. |
This table presents predicted data based on the chemical structure and is for illustrative purposes.
Structure
3D Structure
Properties
CAS No. |
108664-23-9 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-(3-oxo-3-phenylprop-1-en-2-yl)pyridin-2-one |
InChI |
InChI=1S/C14H11NO2/c1-11(15-10-6-5-9-13(15)16)14(17)12-7-3-2-4-8-12/h2-10H,1H2 |
InChI Key |
LDNZAPNVHAYNIT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=CC=C1)N2C=CC=CC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h Pyridinone, 1 1 Benzoylethenyl and Analogous N Vinyl Ketone Derivatives
Strategies for Constructing the 2(1H)-Pyridinone Ring System
The formation of the foundational 2-pyridinone ring can be achieved through several reliable synthetic pathways. These include building the ring from acyclic precursors via condensation reactions, chemically modifying existing pyridine (B92270) structures, and employing multicomponent reactions for convergent synthesis.
Cyclic condensation reactions represent a classical and widely used approach for assembling the 2-pyridinone core. These methods typically involve the reaction of open-chain precursors that cyclize to form the stable heterocyclic ring.
The Guareschi-Thorpe reaction is a notable example, traditionally involving the condensation of a cyanoacetamide with a 1,3-diketone or a β-ketoester in the presence of a base. wikipedia.org This method provides access to 2-hydroxypyridines, which exist in tautomeric equilibrium with the more stable 2-pyridone form. wikipedia.orgresearchgate.net The original reaction, reported by Icilio Guareschi, has seen numerous advancements to improve yields and expand its applicability under more environmentally friendly conditions. youtube.comscripps.edu For instance, an advanced version of the Guareschi-Thorpe synthesis utilizes a three-component condensation of alkyl cyanoacetate (B8463686) or cyanoacetamide with 1,3-dicarbonyls and ammonium (B1175870) carbonate in an aqueous medium, highlighting a greener approach. researchgate.netdiva-portal.org
More general condensation strategies involve the reaction of 1,5-dicarbonyl compounds with ammonia (B1221849) or primary amines to form the pyridinone ring. researchgate.net Similarly, the condensation of β-keto amides can lead to polysubstituted 2-pyridones. masterorganicchemistry.com These reactions are fundamental in heterocyclic chemistry and provide robust access to a wide array of substituted pyridones.
Table 1: Examples of Cyclic Condensation Reactions for 2-Pyridone Synthesis
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketone/β-Ketoester, Base (e.g., ammonia) | Forms 2-hydroxy-cyanopyridines (2-pyridone tautomers). | wikipedia.orgscripps.edudiva-portal.org |
| From Dicarbonyls | 1,5-Dicarbonyl compounds, Amines/Ammonia | Classical and direct method for pyridone ring formation. | researchgate.net |
| From β-Keto Amides | β-Oxo amides, Vilsmeier reagent | One-pot synthesis of polysubstituted pyridin-2(1H)-ones via sequential halogenation, formylation, and cyclization. | masterorganicchemistry.com |
| From Enaminones | Enaminones, Malononitrile | Facile synthesis of substituted pyridin-2(1H)-ones at room temperature. | masterorganicchemistry.com |
An alternative to building the ring from acyclic precursors is the modification of a pre-existing pyridine ring. This typically involves the introduction of a hydroxyl group (or its keto tautomer) at the C-2 position.
Pyridine N-oxides are versatile intermediates for this purpose. Treatment of a pyridine N-oxide with an activating agent like acetic anhydride (B1165640) can lead to the formation of a 2-acetoxypyridine intermediate. nih.govstackexchange.com Subsequent hydrolysis of this ester furnishes the 2-hydroxypyridine (B17775), which tautomerizes to the stable 2-pyridone. nih.govstackexchange.com This process takes advantage of the altered reactivity of the pyridine ring upon N-oxidation, which makes the C-2 position susceptible to nucleophilic attack. stackexchange.comresearchgate.net This strategy is part of a broader class of reactions known as Reissert-Henze-type reactions. nih.gov
Halopyridines , particularly 2-halopyridines, are also common starting materials. The halogen atom at the C-2 position can be displaced by a nucleophilic hydroxide (B78521) source via a nucleophilic aromatic substitution (SNAr) reaction. acs.org For example, 2-chloropyridines can be converted to 2-pyridones under appropriate conditions. This method is advantageous because 2-halopyridines are readily available and can be functionalized at other positions before the final conversion to the pyridone. nih.gov Furthermore, 3-mercapto-2(1H)-pyridinone has been synthesized from a substituted pyridine precursor in a multi-step sequence, demonstrating the transformation of functionalized pyridines into pyridones. rsc.org
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. nih.govsnnu.edu.cn Several MCRs have been developed for the synthesis of 2-pyridone derivatives. organic-chemistry.org These reactions combine three or more starting materials in a one-pot process, often proceeding with high atom economy and operational simplicity. nih.govsnnu.edu.cn
For example, 3,4,6-triaryl-2(1H)-pyridones can be synthesized via a one-pot, three-component reaction of aromatic aldehydes, substituted acetophenones, and phenyl acetamides. semanticscholar.org Another MCR involves the reaction of amines, alkynes, and dialkyl acetylenedicarboxylates to yield functionalized 2-pyridones. nih.gov An eco-friendly, catalyst- and solvent-free thermal MCR has also been described, reacting 4-oxo-4H-chromene-3-carbaldehydes with 1,3-diketoesters and amines to produce diverse 2-pyridone derivatives. These methods are highly valued for their ability to rapidly generate libraries of structurally diverse pyridones for various applications.
Approaches for N-Functionalization with α-Benzoylethenyl or Related Vinyl Moieties
Once the 2-pyridinone core is established, the next crucial step is the introduction of the 1-(1-benzoylethenyl) group or an analogous N-vinyl ketone moiety onto the pyridone nitrogen.
The direct N-alkylation of 2-pyridones is a common strategy, but it often faces the challenge of competing O-alkylation due to the ambident nucleophilic nature of the pyridone ring. The regioselectivity (N- vs. O-alkylation) is influenced by factors such as the alkylating agent, solvent, base, and counter-ion. Mild and regioselective N-alkylation methods have been developed, for instance, using micellar systems in water to enhance the reaction rates and favor N-alkylation for various alkyl halides.
For the synthesis of N-vinyl derivatives specifically, direct N-vinylation can be challenging. An experimentally simple one-pot method for preparing N-alkenyl-2-pyridones involves the reaction of 2-halopyridinium salts with aldehydes. snnu.edu.cn This method shows high diastereoselectivity and tolerates a wide range of aldehydes. snnu.edu.cn This approach is particularly relevant as it builds the vinyl group directly on the nitrogen, and the choice of aldehyde could potentially incorporate the desired ketone functionality.
A highly relevant procedure for creating analogous N-vinyl ketone derivatives involves the reaction of ketones, such as acetophenone (B1666503), with 2-fluoropyridine (B1216828) in the presence of trifluoromethanesulfonic anhydride (Tf2O). nih.gov This is followed by a base treatment to furnish 1-(1-arylvinyl)pyridin-2(1H)-ones, which are direct analogs of the target compound. nih.gov This reaction demonstrates a direct way to link a ketone-derived vinyl group to the pyridone nitrogen.
Table 2: Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones
| Ketone Substrate | Pyridone Product | Yield (%) | Reference |
|---|---|---|---|
| 4'-Chloroacetophenone | 1-[1-(4-Chlorophenyl)ethenyl]pyridin-2(1H)-one | 91 | nih.gov |
| 4'-Methoxyacetophenone | 1-[1-(4-Methoxyphenyl)ethenyl]pyridin-2(1H)-one | 98 | nih.gov |
| Acetophenone | 1-(1-Phenylethenyl)pyridin-2(1H)-one | 94 | nih.gov |
| 2-Acetonaphthone | 1-(1-Naphthalen-2-ylethenyl)pyridin-2(1H)-one | 95 | nih.gov |
| 1-(4-Chlorophenyl)propan-1-one | (E)-1-[1-(4-Chlorophenyl)prop-1-en-1-yl]pyridin-2(1H)-one | 83 | nih.gov |
Yields are for the isolated product after reaction of the specified ketone with 2-fluoropyridine and Tf2O, followed by base treatment.
Cross-coupling reactions offer another sophisticated avenue for N-functionalization. While direct cross-coupling to form an N-vinyl bond can be complex, related strategies provide a pathway. For instance, Chan-Lam coupling reactions can be used to couple 2-pyridone with vinyl boronic acids, although this requires stoichiometric copper and the availability of the specific boronic acid can be limited. snnu.edu.cn Similarly, Ullman-Buchwald type reactions with vinyl halides are effective but depend on the availability of the requisite halide. snnu.edu.cn
A more direct approach to the target structure could involve a Michael addition. The conjugate addition of the 2-pyridone nitrogen (acting as a nucleophile) to an electrophilic alkyne, such as a phenylpropynone (benzoylacetylene), could theoretically form the desired 1-(1-benzoylethenyl) moiety. wikipedia.orgmasterorganicchemistry.com This type of reaction is a powerful method for C-C and C-N bond formation. wikipedia.orgorganic-chemistry.org
Furthermore, palladium-catalyzed oxidative olefination can functionalize the carbon skeleton of the pyridone ring, but this does not directly address N-functionalization. nih.gov However, the principles of transition metal catalysis are central to modern synthetic strategies. Rhodium(I)-catalyzed C6-selective C-H alkenylation of 2-pyridones has been developed, showcasing the ability to install vinyl groups onto the pyridone scaffold, albeit on the carbon ring rather than the nitrogen. researchgate.netnih.gov These methods underscore the versatility of catalytic approaches in modifying the pyridone structure.
Introduction of the 1-Benzoylethenyl Moiety via Cross-Coupling Reactions
Palladium-Catalyzed Coupling Methodologies (e.g., C(sp²)-C(sp²) or C(sp²)-C(sp) bond formation)
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N bonds, enabling the N-vinylation of pyridinones. While direct palladium-catalyzed synthesis of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- is not extensively documented, analogous transformations provide a clear precedent. For instance, the palladium-catalyzed N-vinylation of azaheterocycles, including pyrroles and indoles, with vinyl triflates has been successfully demonstrated. This method is stereospecific and applicable to both cyclic and acyclic vinyl triflates.
In a related context, palladium-catalyzed intramolecular C-H arylation of 2-quinolinecarboxyamides has been shown to proceed efficiently, highlighting the utility of palladium in functionalizing pyridine-based systems. beilstein-journals.org The reaction of an N-aryl-2-quinolinecarboxyamide with palladium acetate (B1210297) and a phosphine (B1218219) ligand, such as triphenylphosphine, leads to cyclized products in high yields. beilstein-journals.org This demonstrates the feasibility of forming new bonds involving the pyridine ring under palladium catalysis.
A general representation of a palladium-catalyzed N-vinylation of 2-pyridone is shown below:
Although specific data for the synthesis of the title compound is limited, the following table illustrates typical conditions for related palladium-catalyzed C-H functionalization of pyridine derivatives. beilstein-journals.org
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | None | K₂CO₃ | DMA | 130 | 49 |
| 2 | Pd(OAc)₂ (10) | PPh₃ | K₂CO₃ | DMA | 110 | 94 |
| 3 | Pd(OAc)₂ (10) | PCy₃ | K₂CO₃ | DMA | 110 | 69 |
TBA-Br was used as an additive in all entries.
These examples underscore the potential of palladium catalysis for the synthesis of N-substituted pyridinones, where the choice of ligand and reaction conditions are crucial for achieving high yields.
Copper-Mediated N-Vinylation or N-Acylvinylation Approaches
Copper-catalyzed methods provide a valuable alternative to palladium-based systems for N-vinylation reactions. These reactions often proceed under milder conditions and with lower catalyst costs. The copper-catalyzed N-vinylation of amides and azoles using vinylsilanes at room temperature has been reported, demonstrating the versatility of this approach. Mechanistic studies suggest the formation of an active copper(II) complex facilitated by a ligand and a base.
While direct copper-catalyzed synthesis of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- is not explicitly detailed in the available literature, the general principles of copper-catalyzed N-vinylation of heterocycles with vinyl halides are well-established. These reactions typically employ a copper(I) source, a ligand, and a base.
A representative scheme for the copper-mediated N-vinylation of 2-pyridone is depicted below:
The following table presents data for the copper-catalyzed regioselective imidation of 2-pyridones, which, while not a vinylation, illustrates the utility of copper catalysis in functionalizing the 2-pyridone ring system. nih.gov
| Entry | Catalyst | Imidating Agent | Solvent | Temp (°C) | Yield (%) |
| 1 | Cu(OAc)₂·H₂O | NFSI | DCE | 80 | 85 |
| 2 | Cu(OAc)₂·H₂O | NFSI | Toluene | 100 | 72 |
| 3 | Cu(OAc)₂·H₂O | NFSI | Dioxane | 100 | 68 |
NFSI = N-fluorobenzenesulfonimide; DCE = 1,2-dichloroethane.
These findings suggest that copper catalysis is a promising avenue for the synthesis of N-vinyl pyridinones, with the potential for high regioselectivity.
Gold(I)-Catalyzed Cycloisomerization or Annulation Strategies
Gold(I) catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic structures through cycloisomerization and annulation reactions. These reactions often proceed under mild conditions with high atom economy. Gold(I) catalysts are known to activate alkynes and allenes towards nucleophilic attack, facilitating the formation of new rings.
While a direct gold-catalyzed synthesis of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- has not been specifically reported, gold-catalyzed cycloisomerization of enynes provides a relevant precedent for the formation of cyclic structures. nih.gov For instance, the gold(I)-catalyzed cycloisomerization of 1,7- and 1,8-enyne propargylic acetates yields cyclopropyl (B3062369) derivatives containing seven- and eight-membered rings. nih.gov
A plausible gold-catalyzed approach to N-substituted pyridinones could involve the intramolecular reaction of a suitably functionalized precursor, as illustrated in the general scheme below:
The following table provides examples of a gold-catalyzed dual annulation of azide-tethered alkynes with nitriles, which showcases the ability of gold catalysis to construct complex heterocyclic systems. mdpi.com
| Entry | Alkyne Substrate | Nitrile | Catalyst | Solvent | Yield (%) |
| 1 | Phenyl-substituted | Benzonitrile | IPrAuCl/AgOTf | DCE | 85 |
| 2 | Alkyl-substituted | Acetonitrile | IPrAuCl/AgOTf | DCE | 78 |
| 3 | Thienyl-substituted | Benzonitrile | IPrAuCl/AgOTf | DCE | 82 |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; DCE = 1,2-dichloroethane.
These examples highlight the potential of gold catalysis in constructing complex heterocyclic frameworks, which could be adapted for the synthesis of the target compound.
Annulation or Cycloaddition Reactions leading to N-Substituted Pyridinones
Annulation and cycloaddition reactions offer powerful strategies for the de novo synthesis of the pyridinone ring. These methods involve the construction of the heterocyclic core from acyclic or simpler cyclic precursors.
A notable example is the synthesis of polysubstituted pyridines from 1,4-oxazinone precursors through a tandem cycloaddition/cycloreversion reaction sequence with alkynes. mdpi.com This approach allows for the formation of highly substituted pyridine products. The regioselectivity of the cycloaddition can be influenced by the substitution pattern of the oxazinone. mdpi.com
The Diels-Alder reaction, a type of [4+2] cycloaddition, is another important tool for the synthesis of pyridinone derivatives. For instance, the cycloaddition of 1-methyl-2(1H)-pyridones bearing an electron-withdrawing group with N-phenylmaleimide affords the corresponding isoquinuclidines.
A general scheme for the synthesis of an N-substituted pyridinone via a cycloaddition reaction is presented below:
The following table provides data on the cycloaddition of substituted 1-methyl-2(1H)-pyridones with N-phenylmaleimide.
These results demonstrate the utility of cycloaddition reactions in constructing the pyridinone core, with the position of substituents on the diene influencing reactivity.
Control of Regioselectivity and Stereoselectivity in Syntheses
The control of regioselectivity and stereoselectivity is a critical aspect of the synthesis of complex molecules like 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-.
In the context of N-vinylation of 2-pyridones, regioselectivity is a key challenge due to the presence of two nucleophilic centers, the nitrogen and the oxygen atoms. Palladium-catalyzed O-alkylation of 2-pyridones has been achieved with high regioselectivity, where the coordination between palladium and the nitrogen atom of the pyridine ring plays a crucial role. beilstein-journals.orgnih.gov
Stereoselectivity is particularly important when the vinyl substituent contains stereogenic centers. The synthesis of 1-(1-arylvinyl)pyridin-2(1H)-ones from ketones and 2-fluoropyridine can proceed with high stereoselectivity, yielding predominantly one stereoisomer. chemrxiv.org For example, the reaction of 1-(4-chlorophenyl)propan-1-one afforded the corresponding product with high stereoselectivity. chemrxiv.org
The stereoselective synthesis of pyridinones has also been accomplished through the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt derived from 4-methoxypyridine. digitellinc.com This methodology allows for the creation of chiral pyridinone structures.
Green Chemistry and Sustainable Synthetic Protocols (e.g., microwave-assisted, solvent-free, catalytic)
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. Microwave-assisted synthesis, solvent-free reactions, and the use of reusable catalysts are key strategies in this regard.
Microwave irradiation has been shown to significantly accelerate the synthesis of 2(1H)-pyridones and their derivatives. nih.gov For instance, the synthesis of substituted 2(1H)-pyridones and their glucosides has been achieved using a microwave protocol, which is described as an ecologically new method. nih.gov Microwave-assisted synthesis of 2-(benzylthio)imidazo[1,2-a]pyrimidin-5-ones has also been reported, with a significant reduction in reaction time from days to minutes. nih.gov
Solvent-free synthesis is another important green chemistry approach. The synthesis of new pyridines with a sulfonamide moiety has been achieved under solvent-free conditions at 90 °C using a quinoline-based dendrimer-like ionic liquid as a catalyst. nih.gov This method avoids the use of volatile organic solvents, reducing waste and environmental pollution.
The following table summarizes examples of green synthetic approaches to pyridine and pyridinone derivatives.
| Method | Reactants | Conditions | Catalyst | Yield (%) | Reference |
| Microwave-assisted | Chalcones, cyanoacetamide | MW, 120-140 °C | KOH | 85-95 | nih.gov |
| Solvent-free | Aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, NH₄OAc | 90 °C, solvent-free | TQoxyTtriFA | 85-96 | nih.gov |
| Solvent-free | Pyridine N-oxides, dialkylcyanamides | 40-60 °C, solvent-free | None | 63-92 | rsc.org |
These examples demonstrate the successful application of green chemistry principles to the synthesis of pyridinone and related heterocyclic structures, offering more sustainable and efficient routes to these important compounds.
Chemical Reactivity and Organic Transformations of 2 1h Pyridinone, 1 1 Benzoylethenyl
Reactivity of the 2(1H)-Pyridinone Nucleus
The 2-pyridinone ring is a versatile heterocyclic motif found in numerous natural products and pharmaceutical agents. nih.govresearchgate.netrsc.org Its reactivity is characterized by a unique electronic distribution, making it susceptible to attack by both electrophiles and nucleophiles at different positions. nih.gov
Electrophilic Substitution Reactions on the Pyridinone Ring
The 2-pyridinone ring is considered electron-deficient compared to benzene, which generally makes electrophilic aromatic substitution (EAS) reactions more challenging. matanginicollege.ac.inuoanbar.edu.iq The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophiles. uoanbar.edu.iq In acidic conditions, the nitrogen atom can be protonated, further deactivating the ring. uoanbar.edu.iq
Despite this, the resonance structures of 2-pyridone indicate that the C3 and C5 positions are more electron-rich, making them the preferred sites for electrophilic attack. nih.gov While Friedel-Crafts alkylation and acylation are typically not successful with pyridine (B92270) itself, the presence of activating groups on the pyridinone ring can facilitate such reactions. matanginicollege.ac.inyoutube.com For instance, N-alkyl pyridinones have been shown to undergo certain electrophilic substitutions. researchgate.net Theoretical studies on the nitration of pyridine derivatives suggest that these reactions proceed through a stepwise polar mechanism. rsc.org
Nucleophilic Additions to the Pyridinone Carbonyl and Ring
The 2-pyridinone ring is more reactive towards nucleophiles than benzene. matanginicollege.ac.in The electron-deficient nature of the ring, particularly at the C4 and C6 positions, makes it a target for nucleophilic attack. nih.gov The carbonyl group at the C2 position is also a site for nucleophilic addition.
Nucleophilic Addition to the Carbonyl Group: Similar to other carbonyl compounds, the carbon atom of the C=O group in 2-pyridinone is electrophilic due to the polarity of the bond. byjus.commasterorganicchemistry.com Strong nucleophiles can directly attack this carbon, leading to an alkoxide intermediate which can then be protonated. byjus.comlibretexts.org The rate and reversibility of this addition depend on the strength of the nucleophile. masterorganicchemistry.com
Nucleophilic Addition to the Ring: The C2, C4, and C6 positions of the pyridine ring are susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. matanginicollege.ac.inquimicaorganica.org Hard nucleophiles, such as organolithium reagents and hydrides, tend to add to the 2-position of the pyridine ring. quimicaorganica.org The resulting dihydropyridine (B1217469) intermediates can sometimes be isolated or undergo subsequent oxidation to yield substituted pyridines. youtube.com Iron-catalyzed 1,6-addition of Grignard reagents to 2-pyridone derivatives has also been reported. nih.gov
Functionalization at Peripheral Positions (C3, C5, C6) of the Pyridinone Core
Site-selective functionalization of the 2-pyridone ring is a significant area of research. nih.govrsc.org
C3-Position: The C3 position is electronically favored for electrophilic attack and radical reactions. nih.govresearchgate.net
C5-Position: The C5 position, being electron-rich, is also a site for electrophilic substitution. nih.gov Gold-catalyzed direct alkynylation has been achieved with high C5-selectivity. nih.gov
C6-Position: The C6 position is the most electron-deficient and thus favored for nucleophilic attack. nih.gov Nickel/aluminum cooperative catalysis has been successfully employed for the C6-selective alkenylation of 2-pyridones. nih.gov
Reactivity of the 1-(1-Benzoylethenyl) Substituent
The 1-(1-benzoylethenyl) group attached to the nitrogen of the pyridinone ring introduces an α,β-unsaturated ketone moiety, which has its own distinct and important reactivity profile.
Reactions of the α,β-Unsaturated Ketone Moiety
The defining feature of this substituent is the conjugated system of the carbon-carbon double bond and the carbonyl group. This conjugation leads to two potential sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or conjugate addition). pressbooks.pubyoutube.com
Conjugate addition, often referred to as the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the unsaturated system. pressbooks.pub The electronegative oxygen atom withdraws electron density from the β-carbon, making it electrophilic. pressbooks.pub
A wide variety of nucleophiles can participate in Michael additions, including enolates, amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.commdpi.com The reaction is thermodynamically controlled and is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The initial product of a conjugate addition is an enolate, which is then protonated to give the saturated ketone. pressbooks.pubyoutube.com The development of asymmetric Michael additions allows for the creation of stereogenic centers with high control. organic-chemistry.orgresearchgate.net
Table 1: Examples of Nucleophiles in Michael Addition Reactions
| Nucleophile Type | Example | Product Type |
| Carbon Nucleophiles | Diethyl malonate, 2-nitropropane, Gilman reagents wikipedia.org | 1,5-Dicarbonyl compounds, γ-nitro ketones, β-alkyl ketones youtube.com |
| Nitrogen Nucleophiles | Amines, Hydrazines mdpi.com | β-Amino ketones mdpi.com |
| Oxygen Nucleophiles | Alcohols nih.gov | β-Alkoxy ketones nih.gov |
| Sulfur Nucleophiles | Thiols | β-Thio ketones |
Cycloaddition Reactions (e.g., Diels-Alder, [2+4] annulations)
The N-substituted vinyl group in conjunction with the pyridinone ring forms a conjugated system that can participate as a diene in cycloaddition reactions. The Diels-Alder reaction, a cornerstone of synthetic chemistry for forming six-membered rings, is a prominent transformation for vinyl-substituted pyridinone derivatives. wikipedia.org
Readily available 5-vinyl-1-acyl-2,3-dihydro-4-pyridones, which are structurally related to the title compound, have been shown to undergo Diels-Alder cyclization with various dienophiles to produce novel octahydroquinoline frameworks. acs.orgnih.gov These reactions often proceed with high stereoselectivity, enabling the construction of complex heterocyclic products with useful functionality. acs.orgnih.gov For instance, reactions employing cis-disubstituted dienophiles can yield cycloadducts as single diastereomers in good to excellent yields. acs.org The electronics of the reaction partners are crucial; normal-demand Diels-Alder reactions are favored when the dienophile possesses an electron-withdrawing group. wikipedia.org In some cases, Lewis acid catalysis can be employed to promote cycloadditions of vinyl-substituted azaarenes with unactivated dienes, enhancing reaction rates and selectivity. rsc.org
Beyond the [4+2] cycloadditions, photochemical methods can induce [2+2] cycloadditions of vinylpyridines, expanding the range of accessible cyclic structures. nih.gov These reactions can be controlled to achieve high levels of diastereo- and enantioselectivity, often through the use of chiral catalysts and photosensitizers. nih.gov
Table 1: Examples of Diels-Alder Reactions with Vinyl-Pyridone Systems
| Diene System | Dienophile | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| 5-vinyl-1-acyl-dihydropyridone | Maleic Anhydride (B1165640) | Octahydroquinoline | High diastereoselectivity | acs.org |
| 5-vinyl-1-acyl-dihydropyridone | Dimethyl Acetylenedicarboxylate | Tetrahydroquinoline | Good yield | acs.org |
Reduction and Oxidation Reactions of the Enone System
The α,β-unsaturated ketone (enone) within the 1-(1-benzoylethenyl) substituent is a versatile functional group that can undergo both reduction and oxidation at either the carbon-carbon double bond or the carbonyl group.
Reduction Reactions: The selective reduction of the enone system is a common transformation. Catalytic hydrogenation is a powerful method for reducing carbon-carbon double bonds. youtube.com For α,β-unsaturated ketones, this typically results in the saturation of the alkene, yielding the corresponding saturated ketone. This process, known as conjugate reduction or 1,4-reduction, can be achieved with high chemoselectivity, leaving the ketone carbonyl and the pyridinone ring intact. rsc.org Various catalytic systems, including palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate, have been proven effective. organic-chemistry.org Other methods for 1,4-reduction include the use of Hantzsch esters or metal hydrides. organic-chemistry.orgmdpi.com The hydrogenation of the pyridinone ring itself generally requires more forcing conditions, such as elevated temperatures and pressures, or specialized electrocatalytic methods. acs.org
Alternatively, reduction can target the ketone carbonyl (1,2-reduction) to produce an allylic alcohol. This outcome is often achieved using specific reducing agents like sodium borohydride (B1222165) (NaBH₄) or through enzymatic reductions, which can provide excellent enantioselectivity. nih.gov
Oxidation Reactions: The enone system can be oxidized at two primary locations: the alkene and the ketone. Epoxidation of the electron-deficient carbon-carbon double bond can be achieved using oxidizing agents, although it is often more challenging than for electron-rich alkenes. chemicalforums.com Reagents like basic hydrogen peroxide can be used to form epoxides from unsaturated ketones. chemicalforums.com
The ketone moiety can undergo a Baeyer-Villiger oxidation when treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. In the case of α,β-unsaturated ketones, a competition exists between epoxidation of the double bond and the Baeyer-Villiger oxidation of the ketone. stackexchange.com The outcome can be influenced by the substrate's structure and the reaction conditions. stackexchange.comerowid.org
Reactivity of the Benzoyl Phenyl Group
Aromatic Substitution Reactions on the Benzoyl Moiety
The phenyl group of the benzoyl substituent can undergo electrophilic aromatic substitution. The acetyl group of acetophenone (B1666503), a close analogue, serves as a reliable model for the reactivity of the benzoyl group in 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-. The carbonyl function is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. vaia.comyoutube.com
This deactivation occurs because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. youtube.com Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, require harsher conditions compared to unsubstituted benzene. libretexts.orgchemistry.coach
Furthermore, the deactivating nature of the benzoyl group directs incoming electrophiles to the meta position. youtube.com This is because the resonance structures of the carbocation intermediate (the sigma complex) show that the positive charge is destabilized when the electrophile adds to the ortho or para positions. The meta attack avoids placing the positive charge on the carbon directly attached to the electron-withdrawing carbonyl group, making it the least unfavorable pathway. pharmdguru.com For example, the nitration of acetophenone with a mixture of nitric acid and sulfuric acid yields meta-nitroacetophenone. youtube.com
Table 2: Directing Effects in Electrophilic Aromatic Substitution
| Substituent on Benzene Ring | Activating/Deactivating | Directing Effect | Reference |
|---|---|---|---|
| -H (Benzene) | - | - | libretexts.org |
| -COCH₃ (Acetophenone) | Deactivating | meta | youtube.comyoutube.com |
| -OH (Phenol) | Activating | ortho, para | chemistry.coach |
Reactivity of the Ketone Carbonyl Group
Nucleophilic Additions to the Carbonyl
The carbonyl carbon of the benzoyl group is electrophilic and is a prime target for nucleophilic attack. ncert.nic.inmasterorganicchemistry.com Aldehydes and ketones readily undergo nucleophilic addition reactions, where the nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.orglibretexts.org
For 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-, the enone system presents two electrophilic sites for nucleophiles: the carbonyl carbon (position 1) and the β-carbon of the vinyl group (position 3). This leads to a competition between 1,2-addition (at the carbonyl) and 1,4-addition (conjugate addition).
Hard nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents, typically favor 1,2-addition, attacking the more electrophilic carbonyl carbon directly. youtube.commasterorganicchemistry.commasterorganicchemistry.com This reaction, after an acidic workup, results in the formation of a tertiary alcohol. The reaction is generally irreversible due to the high basicity of the nucleophiles. masterorganicchemistry.com
In contrast, softer nucleophiles, such as organocuprates (Gilman reagents, R₂CuLi), preferentially undergo 1,4-conjugate addition. libretexts.org The use of copper(I) salts can also steer Grignard reagents towards 1,4-addition. youtube.com The steric hindrance around the carbonyl group can also influence the reaction pathway, with increased bulk favoring 1,4-addition. youtube.com
Table 3: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Ketones
| Nucleophile Type | Primary Product Type | Mechanism | Reference |
|---|---|---|---|
| Grignard Reagent (RMgX) | Tertiary Alcohol | 1,2-Addition | youtube.commasterorganicchemistry.com |
| Organolithium (RLi) | Tertiary Alcohol | 1,2-Addition | libretexts.org |
| Organocuprate (R₂CuLi) | Saturated Ketone | 1,4-Conjugate Addition | libretexts.org |
Intramolecular Cyclization Reactions Involving the N-Substituent and Pyridinone Ring
The strategic placement of the N-(1-benzoylethenyl) substituent provides an excellent platform for intramolecular cyclization reactions, leading to the formation of fused polycyclic heterocyclic systems. These reactions can involve different parts of the substituent reacting with the pyridinone ring.
One powerful strategy involves the intramolecular Heck reaction. N-alkenyl-2-pyridones, which are structurally similar to the title compound, can be synthesized and then subjected to palladium-catalyzed intramolecular cyclization. acs.org For instance, an N-alkenyl pyridone containing an aryl halide can cyclize to form a tricyclic product, demonstrating a method to build complex scaffolds from these pyridone building blocks. acs.org
Photochemical reactions also offer a route to intramolecular cyclizations. Irradiation can promote rearrangements and cyclizations, as seen in the transformation of related pyridyl-nitropropenes into hydroxyimino-ketones, suggesting the potential for light-induced transformations in the 1-(1-benzoylethenyl)-2(1H)-pyridinone system. rsc.org
Furthermore, under acidic conditions, intramolecular aldol-type condensations can occur. If the side chain contains a ketone or aldehyde, it can cyclize onto an activated position of the pyridine or a pyridone ring. rsc.org The benzoyl ketone in the title compound could potentially act as the electrophile in such an acid-catalyzed intramolecular cyclization, attacking a nucleophilic position on the pyridinone ring to form a new fused ring system. The stability of pyridinium (B92312) 1,4-zwitterions and their participation in cascade and dearomative cycloadditions also points to the rich potential for complex intramolecular transformations. mdpi.com
Derivatization Strategies for Expanding Molecular Complexity of the Compound
The strategic derivatization of 2(1H)-pyridinone, 1-(1-benzoylethenyl)-, a member of the 1-(1-arylvinyl)pyridin-2(1H)-one family, is a key avenue for expanding its molecular complexity and exploring its potential in various scientific domains. Research has demonstrated that both the pyridinone core and the exocyclic enamide moiety offer reactive sites for further chemical transformations. These modifications allow for the introduction of diverse functional groups and the construction of more intricate molecular architectures.
C-H Arylation and Radical Alkylation
Recent studies on 1-(1-arylvinyl)pyridin-2(1H)-ones have revealed that the enamide fragment is amenable to further functionalization. chemrxiv.org Specifically, palladium-catalyzed C-H arylation reactions have been successfully employed to introduce additional aryl groups, leading to the formation of trisubstituted alkenes. chemrxiv.org This transformation highlights the utility of the vinyl group as a platform for building more complex structures.
Another powerful method for derivatization is radical alkylation. This approach allows for the introduction of alkyl chains onto the molecule, further diversifying the available chemical space. These transformations underscore the synthetic utility of the 1-(1-arylvinyl)pyridin-2(1H)-one scaffold as a versatile intermediate for creating novel compounds with potentially interesting properties. chemrxiv.org
Table 1: Derivatization of 1-(1-Arylvinyl)pyridin-2(1H)-one via C-H Arylation
| Starting Material | Reagent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-(1-(4-methoxyphenyl)vinyl)pyridin-2(1H)-one | Aryl iodide | Palladium catalyst | Trisubstituted alkene | 81% | chemrxiv.org |
Transformations of the Pyridinone Ring
The pyridinone ring itself is a versatile scaffold that can undergo various transformations to increase molecular complexity. Although starting from a different pyridinone precursor, research on 6-benzyl-3,6-dihydropyridin-2(1H)-ones demonstrates the potential for significant skeletal rearrangements and functionalizations that could be conceptually applied to other pyridinone systems. nih.gov
For instance, treatment of these dihydropyridinones with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can trigger a novel aza-semipinacol-type rearrangement. nih.gov This rearrangement involves the transfer of a benzyl (B1604629) group and leads to the formation of highly functionalized indeno[1,2-b]pyridin-2-ones and 3-iodo-5-benzyl-substituted 2-pyridones. nih.gov Such complex transformations fundamentally alter the core structure, generating unique, polycyclic compounds that would be difficult to access through other synthetic routes. nih.gov
The resulting bromo-derivatives can be further transformed into unsaturated indenopyridin-2-ones, which contain a reactive conjugated double bond, opening up possibilities for subsequent derivatization. nih.gov These examples showcase how strategic manipulation of the pyridinone core can lead to a significant expansion of molecular complexity. nih.gov
Table 2: Aza-Semipinacol Rearrangement for Pyridinone Derivatization
| Starting Material | Reagent | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| 6-benzyl-3,6-dihydropyridin-2(1H)-one | NBS | Bromo-substituted indeno[1,2-b]pyridin-2-one | Aza-semipinacol rearrangement, cyclization | nih.gov |
| 6-benzyl-3,6-dihydropyridin-2(1H)-one | NIS | 3-Iodo-5-benzyl-substituted 2-pyridone | Aza-semipinacol rearrangement, iodination | nih.gov |
Mechanistic Studies and Reaction Pathway Elucidation
Investigation of Reaction Mechanisms in the Formation and Transformation of N-Substituted Pyridinones
The synthesis of N-substituted pyridinones can be achieved through various mechanistic pathways. One notable method involves the treatment of pyridine (B92270) N-oxides with activating agents like acetic anhydride (B1165640). This process enhances the electrophilicity of the pyridine ring at the C2 position, facilitating nucleophilic attack. Subsequent hydrolysis of the intermediate leads to the formation of 2-hydroxypyridine (B17775), which exists in equilibrium with its more stable tautomer, 2-pyridone. wikipedia.org
A direct and efficient procedure for synthesizing 1-(1-arylvinyl)pyridin-2(1H)-ones, a class to which 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- belongs, involves the reaction of ketones with 2-fluoropyridine (B1216828) in the presence of trifluoromethanesulfonic anhydride, followed by treatment with a base. chemeurope.com Preliminary studies on this transformation suggest that the reaction does not primarily proceed through vinyl triflate or vinyl cation intermediates. chemeurope.com
Another pathway involves the generation of intermediate oxazoline[3,2-a]pyridinium salts from 2-(2,2-dimethoxyethoxy)-pyridines. These intermediates can then react with various nucleophiles. Quantum chemistry calculations have shown that the regioselectivity of this reaction is dependent on the nature of the nucleophile. rsc.org For instance, amines like aniline (B41778) tend to attack the C8 position to yield N-substituted pyridones, while certain phenyl aliphatic amines favor attack at the C2 position. rsc.org This selectivity is attributed to cation-π interactions that can stabilize the transition states. rsc.org
The transformation of N-substituted pyridinones can also occur through various reactions. For example, N-alkenyl-2-pyridones serve as key prochiral intermediates in the synthesis of biologically relevant molecules. nih.gov Their synthesis, however, can be challenging. A one-pot method has been developed using 2-halopyridinium salts and aldehydes, which proceeds with high diastereoselectivity under mild conditions. nih.gov
Role of Transition Metal Catalysis in Directing Chemo-, Regio-, and Stereoselectivity
Transition metal catalysis plays a pivotal role in the synthesis of N-substituted pyridinones, offering high levels of control over selectivity.
Copper Catalysis: Copper-catalyzed N-arylation of 2-pyridones is a well-established method. A significant advancement is the use of diaryliodonium salts as the aryl source, which allows the reaction to proceed at room temperature in the presence of a copper(I) catalyst, such as copper chloride. nih.govresearchgate.net This method is notably faster and occurs under milder conditions than traditional copper-catalyzed reactions with aryl halides, which often require elevated temperatures. researchgate.net The reaction is highly chemoselective for N-arylation over O-arylation, although bulky substituents can sometimes favor the latter. rsc.org
Rhodium Catalysis: Rhodium catalysts have been employed for the dearomative rearrangement of 2-oxypyridines to generate N-alkylated and N-arylated 2-pyridones. wikipedia.orgchemeurope.com For instance, using cyclopropenes as carbene precursors in the presence of a rhodium catalyst provides an efficient route to N-alkylated 2-pyridones under mild conditions. wikipedia.org Similarly, rhodium-catalyzed reactions with quinone diazides can lead to N-arylated pyridones through a novel 1,6-O-to-O acyl migratory rearrangement. chemeurope.com Rhodium-catalyzed hydroboration of pyridines has also been shown to produce N-boryl-1,2-dihydropyridines regioselectively, which are versatile synthetic intermediates. wuxibiology.com
Palladium Catalysis: Palladium catalysts are particularly effective for the N-vinylation of heterocycles. A stereospecific palladium-catalyzed N-vinylation of azaheterocycles using vinyl triflates has been described for the synthesis of N-vinyl pyrrole (B145914) and indole (B1671886) derivatives, a methodology that can be extended to pyridinones. researchgate.net Palladium catalysis can also be used for the regioselective O-alkylation of 2-pyridones, where the coordination between the palladium and the nitrogen atom of the pyridine ring plays a crucial role in directing the selectivity. sciencemadness.org
The choice of metal and ligands is critical in directing the outcome of these reactions, as summarized in the table below.
| Catalyst System | Reaction Type | Selectivity Control | Ref. |
| CuCl / Et₃N | N-Arylation | High chemo- and regioselectivity for N-arylation at room temperature. | rsc.orgresearchgate.net |
| Rh₂(OAc)₄ | N-Alkylation | Dearomative rearrangement using carbene precursors. | wikipedia.org |
| Rhodium(II) | N-Arylation | Achieved via 1,6-acyl migratory rearrangement. | chemeurope.com |
| Palladium(0) | N-Vinylation | Stereospecific vinylation using vinyl triflates. | researchgate.net |
| Palladium(II) | O-Alkylation | Regioselectivity directed by coordination to pyridine nitrogen. | sciencemadness.org |
Analysis of Tautomerism in the 2(1H)-Pyridinone Scaffold and its N-Substituted Derivatives
The 2(1H)-pyridinone scaffold exhibits lactam-lactim tautomerism, existing in equilibrium between the pyridone form and the 2-hydroxypyridine form. In the case of the parent compound, the pyridone tautomer is generally more stable. wikipedia.org However, this equilibrium is sensitive to various factors, including the electronic nature of substituents and the polarity of the solvent. wuxibiology.comsemanticscholar.org
For N-substituted derivatives like 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-, the presence of a substituent on the nitrogen atom precludes the lactam-lactim tautomerism involving the ring nitrogen. However, the principles governing the stability of the pyridone core remain relevant. Computational studies have shown that in the gas phase, the hydroxypyridine form of the parent compound is favored, but in polar solvents, the equilibrium shifts towards the more polar pyridone form. wuxibiology.comnih.gov Water, in particular, stabilizes the pyridone tautomer through hydrogen bonding. wuxibiology.com
Spectroscopic methods, such as UV/Vis and NMR, are employed to study this tautomeric equilibrium. UV/Vis spectroscopy has been effective in quantitatively determining the amounts of each tautomer in different solvents. researchgate.netsemanticscholar.org The electronic effects of substituents on the pyridine ring significantly influence the position of the equilibrium. semanticscholar.org For instance, an X-ray diffraction study of 2-hydroxy-5-nitropyridine (B147068) revealed that it exists in the oxo (pyridinone) form in the solid state. semanticscholar.org
The tautomeric equilibrium constant (KT = [pyridone]/[hydroxypyridine]) is a key parameter in these studies.
| Solvent | KT for 2-Hydroxypyridine | Ref. |
| Gas Phase | 0.4 | wuxibiology.com |
| Cyclohexane | 0.4 | wuxibiology.com |
| Chloroform | 1.3 | wuxibiology.com |
| Acetonitrile | 8.8 | wuxibiology.com |
| Water | 999 | wuxibiology.com |
Table data adapted from computational and experimental studies on the parent 2-hydroxypyridine/2-pyridone system.
Understanding Hydrogen Bonding and Aggregation Phenomena in Pyridinone Systems
The 2(1H)-pyridinone structure contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it highly prone to self-association. The most common motif is the formation of a centrosymmetric dimer through two N-H···O hydrogen bonds. wikipedia.orgchemeurope.com This dimerization is highly dependent on the solvent; it is favored in non-polar solvents due to hydrophobic effects, while polar, protic solvents can disrupt the hydrogen bonds, leading to a higher concentration of the monomeric form. wikipedia.org
In N-substituted pyridinones, the N-H group is absent, which prevents the formation of the classic N-H···O dimer. However, other intermolecular interactions can still lead to aggregation. For instance, in the solid state, unsubstituted 2-pyridone forms a helical structure stabilized by hydrogen bonds, rather than the dimeric form. wikipedia.orgchemeurope.com The specific aggregation pattern can be influenced by substituents on the pyridone ring. chemeurope.com
Even without the N-H group, the carbonyl oxygen of an N-substituted pyridinone can act as a hydrogen bond acceptor, interacting with solvent molecules or other components in a mixture. wuxibiology.com Studies on dipyridonyl-substituted molecules have shown that the 2-pyridonyl group can direct self-assembly through the typical R²₂(8) hydrogen bond motif if no protonation occurs. nih.govacs.org However, under acidic conditions, protonation of the carbonyl oxygen can lead to the formation of a hydroxypyridinium cation, which alters the hydrogen bonding patterns and subsequent self-assembly. nih.govacs.org The aggregation of pyridine molecules in solution has also been observed through stacking of the aromatic rings, a phenomenon that could be relevant for N-substituted pyridinones as well. nih.gov
These non-covalent interactions are fundamental to the supramolecular chemistry of pyridinones and influence their physical properties and behavior in different environments.
Spectroscopic and Advanced Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 1H-NMR, 13C-NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural assignment of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the precise mapping of atomic connectivity.
Detailed analysis of the ¹H-NMR spectrum reveals characteristic signals for the protons of the 2(1H)-pyridinone ring and the benzoylethenyl substituent. For instance, the protons on the pyridone ring typically appear as distinct multiplets in the aromatic region of the spectrum. researchgate.net The vinylic proton of the ethenyl group also presents a characteristic signal.
The ¹³C-NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbons of the pyridone and benzoyl groups exhibit characteristic downfield shifts. researchgate.net The signals for the aromatic and vinylic carbons can also be assigned based on their chemical environments.
To definitively assign all proton and carbon signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments establish proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. researchgate.net More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range proton-carbon correlations, further solidifying the structural assignment.
Table 1: Representative ¹H-NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridone H-3 | 6.55 | d | |
| Pyridone H-4 | 7.98 | d | |
| Pyridone H-5 | 7.63 | dd | |
| Pyridone H-6 | 7.23 | dd | |
| Benzoyl & Vinylic Protons | - | m |
Data is illustrative and may vary based on solvent and experimental conditions. researchgate.net
Table 2: Representative ¹³C-NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridone C=O) | 164.1 |
| C-3 | 122.7 |
| C-4 | 140.2 |
| C-5 | 126.0 |
| C-6 | 121.6 |
| Benzoyl C=O | - |
| Vinylic & Aromatic Carbons | 120-140 |
Data is illustrative and may vary based on solvent and experimental conditions. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- by analyzing their characteristic vibrational modes.
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of both the pyridone and benzoyl groups. These typically appear in the region of 1650-1750 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the ethenyl group will also be present, usually in the 1400-1600 cm⁻¹ region. uobasrah.edu.iqresearchgate.net The C-N stretching of the pyridone ring and various C-H bending and stretching vibrations contribute to the fingerprint region of the spectrum, providing a unique pattern for the molecule. nist.govnist.gov
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings and the C=C double bond are often strong in the Raman spectrum.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, tandem MS)
Mass spectrometry (MS) is indispensable for determining the precise molecular weight and investigating the fragmentation pathways of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-.
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition with high confidence. This is a critical step in confirming the molecular formula of the compound.
Electron Ionization (EI) mass spectrometry can be used to study the fragmentation patterns. The molecular ion, upon ionization, can undergo various fragmentation processes, including cleavage of the bond between the pyridone ring and the ethenyl group, as well as fragmentation of the benzoyl moiety. libretexts.orgsapub.orgmiamioh.edu Common fragments would likely include the benzoyl cation and the pyridone radical cation, or vice versa. Analysis of these fragment ions provides valuable structural information and corroborates the proposed connectivity. Tandem MS (MS/MS) experiments can further elucidate complex fragmentation pathways by isolating a specific ion and inducing its further fragmentation.
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-, revealing its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com
This technique can confirm the planarity of the pyridone ring and the relative orientation of the benzoyl and pyridone moieties. researchgate.net The crystal structure would also show how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding or π-π stacking, which can influence the physical properties of the compound. nih.gov
UV/Vis Spectroscopy for Electronic Transitions and Conjugation Analysis
UV/Vis spectroscopy is used to study the electronic transitions within 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-, providing insights into the extent of conjugation in the molecule. nist.gov
Theoretical and Computational Chemistry Studies of 2 1h Pyridinone, 1 1 Benzoylethenyl
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-, DFT calculations could provide valuable insights into its stability, reactivity, and spectroscopic characteristics.
DFT calculations on related 2-pyridinone derivatives have been employed to understand structure-property relationships. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are crucial for predicting the molecule's reactivity and potential interaction sites.
Table 1: Hypothetical DFT-Calculated Electronic Properties of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Provides information about the polarity of the molecule. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
Furthermore, DFT can be used to predict spectroscopic properties such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. By calculating the vibrational frequencies, chemical shifts, and electronic transitions, computational chemists can aid in the interpretation of experimental data and confirm the structure of synthesized compounds.
Computational Studies on Reaction Mechanisms, Transition States, and Reaction Energy Profiles
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-, theoretical studies could be used to explore its reactivity in various chemical transformations. For instance, the Diels-Alder reaction, a common reaction for 2-pyridones, has been studied using molecular orbital calculations to understand the stereoselectivity of the products.
By mapping the potential energy surface of a reaction, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Computational methods can provide detailed geometric and energetic information about these transient species, which are often difficult to characterize experimentally.
A typical reaction energy profile would illustrate the energy changes as the reactants are converted into products, passing through any intermediates and transition states. This allows for a detailed understanding of the reaction's feasibility and the factors that control its outcome.
Prediction of Conformational Preferences and Intramolecular Interactions
The three-dimensional structure of a molecule is critical to its function and reactivity. 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- possesses several rotatable bonds, leading to a number of possible conformations. Computational methods can be used to explore the conformational landscape of the molecule and identify the most stable conformers.
By systematically rotating the bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. The minima on this surface correspond to stable conformations. These studies can reveal the preferred spatial arrangement of the benzoyl and ethenyl groups relative to the pyridinone ring.
Furthermore, these calculations can identify and quantify intramolecular interactions, such as hydrogen bonds or steric clashes, that influence the conformational preferences. Understanding these interactions is crucial for predicting the molecule's shape and how it might interact with other molecules.
Molecular Dynamics Simulations for Dynamic Behavior Analysis
While DFT calculations provide information about static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change.
For 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-, an MD simulation could be used to explore its conformational dynamics in different solvent environments. This would provide insights into how the molecule flexes and changes its shape at finite temperatures. Such simulations are particularly useful for understanding the behavior of larger, more flexible molecules and their interactions with their surroundings.
In the context of drug design, MD simulations are frequently used to study the binding of a ligand to a biological target, such as a protein. Although no such studies have been reported for this specific compound, if it were identified as a potential drug candidate, MD simulations would be a critical tool for investigating its binding mode and affinity.
Advanced Applications in Synthetic Organic Chemistry and Materials Science
Utilization as a Versatile Building Block in the Synthesis of Complex Heterocyclic Frameworks
The 2-pyridinone nucleus serves as a foundational component in the construction of more complex, often fused, heterocyclic systems. Its inherent reactivity has been widely exploited in multicomponent reactions (MCRs), which offer an efficient and atom-economical route to molecular diversity. nih.govrsc.org These reactions allow for the assembly of intricate molecular architectures in a single synthetic operation from three or more starting materials.
One prominent example is the synthesis of pyrano[3,2-c]pyridones. For instance, a three-component reaction involving an aromatic aldehyde, malononitrile, and a 4-hydroxy-2-pyridone derivative can afford these fused systems in high yields. nih.gov This approach is valued for its operational simplicity and the ability to generate a library of compounds by varying the starting components.
Furthermore, 2-pyridinone derivatives are instrumental in the synthesis of various other fused heterocycles, such as pyrimidinopyridin-2-ones and pyrazolopyridin-2-ones, through aldol-like cyclocondensation reactions. nih.gov The strategic functionalization of the 2-pyridone ring allows for subsequent annulation reactions, leading to a wide array of polycyclic structures with potential biological activities. rsc.org
| Starting Materials | Reaction Type | Resulting Heterocyclic Framework | Key Features |
|---|---|---|---|
| Aromatic Aldehydes, Malononitrile, 4-Hydroxy-2-pyridones | Three-Component Reaction | Pyrano[3,2-c]pyridones | High yields, short reaction times, use of green solvents. nih.gov |
| Aminoaldehydes/ketones, Ester Enolates | Aldol-like Cyclocondensation | Pyrimidinopyridin-2-ones, Pyrazolopyridin-2-ones | Mild reaction conditions, readily available starting materials. nih.gov |
| N-Propargylamines, Active Methylene Compounds | [4+2] Annulation | Structurally Diversified 2-Pyridones | Applicable for the synthesis of bioactive molecules. organic-chemistry.org |
| Dicarbonyl Compounds, Triethyl Orthoformate, Amines | Four-Component Domino Reaction | Fully Substituted 2-Pyridones | Microwave-assisted, catalyst- and solvent-free conditions. acs.org |
Integration into Polymeric Materials or Supramolecular Assemblies
The ability of the 2-pyridinone unit to form robust and highly specific hydrogen bonds is a cornerstone of its application in supramolecular chemistry. The N-H and C=O groups of the pyridone ring can engage in self-complementary dimerization, forming a characteristic R2(2)(8) hydrogen-bonding motif. nih.gov This predictable and stable interaction has been harnessed to create a variety of supramolecular structures.
In the realm of materials science, 2-pyridone derivatives have been explored for their potential in electronic applications. Donor-acceptor molecules incorporating a 2-pyridone acceptor unit have been synthesized and investigated as emissive materials in organic light-emitting diodes (OLEDs). diva-portal.org These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that enhances the efficiency of light emission. The tunability of the electronic properties through chemical modification of the 2-pyridone scaffold is a key advantage in this field.
Role as a Ligand Precursor in Coordination Chemistry
The 2-pyridone scaffold and its deprotonated form, 2-pyridonate, are highly versatile ligands in coordination chemistry. wikipedia.orgrsc.org They can coordinate to a wide range of metal ions through the nitrogen and/or oxygen atoms, exhibiting various coordination modes, including monodentate, bidentate, and bridging fashions. rsc.orgwikipedia.orgrsc.org
The coordination of 2-pyridonate to metal centers can result in the formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers. rsc.org The specific structure adopted depends on the metal ion, the substituents on the pyridone ring, and the reaction conditions. For example, copper(II) complexes with 6-substituted-2-pyridonates have been shown to exist as either monomers or dimers in the solid state. rsc.org
These metal complexes have shown significant promise in catalysis. For instance, palladium complexes bearing 2-pyridone ligands have been effectively used to catalyze C-H activation reactions, which are powerful tools for the selective functionalization of organic molecules. acs.orgacs.org In these systems, the 2-pyridone can act as a ligand that stabilizes the metal center and facilitates key steps in the catalytic cycle. acs.org Iron complexes of 2-pyridones have also been investigated as catalysts for addition reactions. nih.gov
| Metal | Ligand | Coordination Mode | Resulting Complex Type | Potential Application |
|---|---|---|---|---|
| Copper(II) | 6-substituted-2-pyridonates | Bidentate (N,O), Bridging | Monomeric and Dimeric Complexes | Magnetic materials, Catalysis. rsc.org |
| Palladium(II) | 2-Pyridone | External Ligand | Palladacycles | C-H activation catalysis. acs.orgacs.org |
| Iron | 2-Pyridone derivatives | Bidentate (N,O) | Octahedral Complexes | Catalysis of 1,6-addition reactions. rsc.orgnih.gov |
| Ruthenium(II) | 2-Pyridonates | Bridging | Paddle-wheel Complexes | Catalysis. rsc.org |
Future Perspectives and Emerging Research Avenues
Development of Highly Efficient and Selective Catalytic Systems for Functionalization
The functionalization of the pyridinone scaffold is crucial for creating diverse molecular architectures. While classical methods exist, the future lies in developing highly efficient and site-selective catalytic systems. Transition-metal catalysis is at the forefront of this endeavor, offering powerful tools for direct C-H bond functionalization, which avoids the need for pre-functionalized substrates.
Recent advancements have highlighted the utility of palladium and rhodium catalysts in modifying the 2-pyridone ring. For instance, palladium/norbornene cooperative catalysis has emerged as a powerful strategy for the site-selective C-H arylation of 2-pyridones at the C4 position. acs.org This method demonstrates remarkable compatibility with various aryl bromides and enables the synthesis of diverse 4-aryl-2-pyridone scaffolds. acs.org Similarly, rhodium(I)-catalyzed systems have been developed for the C6-selective decarbonylative C-H alkenylation of 2-pyridones using readily available alkenyl carboxylic acids. researchgate.netresearchgate.net This directed dehydrogenative cross-coupling provides access to 6-alkenylated 2-pyridones, which are otherwise difficult to obtain. researchgate.netresearchgate.net
Further research is expected to expand the catalytic toolbox. Key goals include:
Expanding Substrate Scope: Developing catalysts that are tolerant of a wider range of functional groups on both the pyridinone core and the coupling partner.
Novel Couplings: Moving beyond arylation and alkenylation to introduce other valuable moieties, such as alkyl, alkynyl, and acyl groups, through C-H activation. Ruthenium(II)-catalyzed C6-selective acylmethylation using sulfoxonium ylides as carbene precursors represents a step in this direction. researchgate.net
Asymmetric Functionalization: A significant frontier is the development of chiral catalytic systems to achieve enantioselective functionalization, creating stereochemically complex molecules.
The table below summarizes some of the advanced catalytic systems developed for the functionalization of 2-pyridone derivatives.
| Catalyst System | Reaction Type | Position | Key Features |
| Palladium/Norbornene | C-H Arylation | C4 | High site-selectivity; compatible with various aryl bromides. acs.org |
| Rhodium(I)/Boc₂O | C-H Alkenylation | C6 | Uses inexpensive alkenyl carboxylic acids; broad functional group tolerance. researchgate.net |
| Ruthenium(II) | C-H Acylmethylation | C6 | Uses sulfoxonium ylides as carbene precursors; high step economy. researchgate.net |
| Palladium(II)/N-Aryl-NBE | C-H Alkylation/Arylation | ortho to vinyl | Enables dual functionalization of iodinated pyridones. nih.gov |
Exploration of Novel Reactivity Modes and Pericyclic Reactions
The conjugated system of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- is ripe for the exploration of novel reactivity modes, particularly pericyclic reactions. msu.edu These concerted reactions, which proceed through cyclic transition states, offer a powerful means to construct complex ring systems with high stereospecificity. msu.edulibretexts.org
The 2-pyridone ring can act as a conjugated diene, while the exocyclic α,β-unsaturated ketone moiety can function as a dienophile. This duality opens up possibilities for intramolecular and intermolecular cycloadditions.
Diels-Alder Reactions: The pyridone ring can participate as the diene component in [4+2] cycloaddition reactions with various dienophiles. researchgate.net Conversely, the 1-(1-benzoylethenyl) group, being an electron-deficient alkene, is an excellent dienophile for reactions with electron-rich dienes. Intramolecular Diels-Alder reactions, where a diene is tethered to the pyridinone core, could provide rapid access to complex polycyclic alkaloids. Research into the cycloaddition reactions of related heterocyclic systems, such as 1,4-oxazinones and pyridazines, has shown the feasibility of using heterocyclic dienes to construct new rings following a cycloaddition/cycloreversion sequence. mdpi.comnih.gov
Electrocyclic Reactions: Electrocyclic ring-closing or ring-opening reactions, governed by the principles of orbital symmetry, could be employed to create or modify adjacent ring systems. libretexts.org These reactions can be triggered either thermally or photochemically, often with complementary stereochemical outcomes. libretexts.org
Sigmatropic Rearrangements: The scaffold of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- is also amenable to sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system. libretexts.org These rearrangements could be used to isomerize the initial structure into new constitutional isomers that are not easily accessible by other means.
Future work in this area will likely involve both experimental and computational studies to predict and verify the feasibility of these pericyclic transformations, unlocking new pathways for molecular construction.
Application of Flow Chemistry and Automated Synthesis for Scalable Production
For any promising compound to move from academic curiosity to practical application, its synthesis must be scalable, safe, and efficient. Flow chemistry and automated synthesis offer solutions to these challenges. By performing reactions in continuous-flow reactors rather than in traditional batch flasks, chemists can achieve better control over reaction parameters, improve safety, and facilitate scale-up. uc.pt
The synthesis of heterocyclic compounds, including pyridinone derivatives, is increasingly benefiting from flow technology. uc.ptmdpi.com For a multi-step synthesis of a molecule like 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-, a sequential flow process could be designed where crude reaction mixtures are passed directly from one reactor to another, incorporating in-line purification to minimize manual handling. uc.pt This approach has been successfully demonstrated for the automated synthesis of related nitrogen heterocycles like tetrahydronaphthyridines, where multi-step sequences involving photoredox catalysis and nucleophilic aromatic substitution were integrated into a continuous flow system. nih.gov
Key advantages for the production of pyridinone derivatives include:
Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, minimizing risks associated with exothermic or hazardous reactions.
Improved Efficiency: Precise control over temperature, pressure, and reaction time often leads to higher yields and selectivities. uc.pt
Scalability: Production can be scaled up by simply running the flow system for longer periods or by "numbering-up" (running multiple reactors in parallel).
Automation: Fully automated systems can perform multi-step syntheses and purifications, accelerating the production of libraries of analogues for structure-activity relationship studies. nih.gov
Future research will focus on developing robust, integrated flow processes for the entire synthetic sequence of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- and its derivatives, making these valuable compounds more accessible.
Computational Design and Machine Learning Approaches for Rational Synthesis Planning
The advent of powerful computational tools and machine learning (ML) is revolutionizing how chemists approach synthesis. nih.gov Instead of relying solely on intuition and literature precedent, researchers can now use sophisticated algorithms for rational synthesis planning.
Computer-Aided Synthesis Planning (CASP): For a target molecule like 2(1H)-Pyridinone, 1-(1-benzoylethenyl)-, CASP programs can propose multiple retrosynthetic routes by breaking the molecule down into simpler, commercially available starting materials. nih.govarxiv.org These programs are increasingly powered by machine learning models trained on vast databases of known chemical reactions. nih.gov Neural networks can predict the most plausible retrosynthetic disconnections, significantly accelerating the design of viable synthetic pathways. arxiv.orgresearchgate.net
In Silico Reactivity Prediction: Computational chemistry, particularly density functional theory (DFT), can be used to model potential reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of proposed reactions. researchgate.netnih.gov This allows researchers to evaluate the feasibility of a synthetic step before committing to laboratory work, saving time and resources. For example, computational studies can help rationalize the site-selectivity observed in the catalytic functionalization of pyridones. acs.org
Machine Learning for Catalyst and Reaction Optimization: ML algorithms can analyze experimental data to identify optimal reaction conditions (e.g., catalyst, solvent, temperature) and even design new catalysts with enhanced performance. springer.com By learning from existing data, ML models can predict the outcomes of reactions with new substrates or under different conditions, guiding experimental design.
The integration of these computational approaches will enable a more rational and efficient approach to the synthesis of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- and its analogues. This synergy between artificial intelligence and synthetic chemistry promises to accelerate the discovery and development of new molecules with desired properties. researchgate.netspringer.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2(1H)-pyridinone derivatives, and how can intramolecular cyclization be optimized for 1-(1-benzoylethenyl) substitution?
- Methodological Answer : The synthesis of 2(1H)-pyridinone derivatives often involves intramolecular cyclization of β-enaminones or N-(3-oxoalkenyl)amides. For 1-(1-benzoylethenyl)-substituted analogs, base-catalyzed aldol-type cyclization is a key step. Substituent effects on the starting material (e.g., electron-withdrawing groups on the benzoyl moiety) and reaction conditions (e.g., solvent polarity, temperature) significantly influence yield and regioselectivity. TLC monitoring and column chromatography are critical for isolating intermediates .
Q. How can researchers characterize the purity and structural integrity of 2(1H)-pyridinone derivatives using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regiochemistry and substitution patterns. For example, the vinylic proton in the benzoylethenyl group typically appears as a doublet in the δ 6.5–7.5 ppm range. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) validate molecular weight and functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What are the typical reaction pathways for 2(1H)-pyridinones under basic or acidic conditions?
- Methodological Answer : Under basic conditions, 2(1H)-pyridinones may undergo ring-opening via hydrolysis or participate in Michael additions. Acidic conditions promote electrophilic substitution at the α-position of the carbonyl group. For 1-(1-benzoylethenyl) derivatives, conjugation between the pyridinone ring and benzoyl group stabilizes intermediates, favoring regioselective functionalization .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of 1-(1-benzoylethenyl)-2(1H)-pyridinone in multicomponent reactions?
- Methodological Answer : The electron-deficient pyridinone ring facilitates nucleophilic attack, while the benzoylethenyl group introduces steric hindrance. Computational studies (DFT) can model charge distribution and predict reactivity. For instance, substituents on the benzoyl group (e.g., nitro or methoxy) alter electron density, affecting reaction rates in cross-coupling or cycloaddition reactions. Experimental validation via kinetic studies under controlled conditions is recommended .
Q. What strategies resolve contradictory biological activity data for 2(1H)-pyridinone derivatives in pharmacological assays?
- Methodological Answer : Discrepancies in activity may arise from stereochemical impurities, solvent effects, or assay interference (e.g., autofluorescence). Validate purity via chiral HPLC and confirm stereochemistry via X-ray crystallography. Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives. For 1-(1-benzoylethenyl) analogs, evaluate metabolic stability using liver microsome assays to address bioavailability issues .
Q. How can computational modeling predict the binding affinity of 1-(1-benzoylethenyl)-2(1H)-pyridinone to biological targets like kinases or GPCRs?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-target interactions. Parameterize the pyridinone ring’s tautomeric forms (enol vs. keto) and the benzoylethenyl group’s conformation. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .
Q. What are the challenges in scaling up 2(1H)-pyridinone synthesis, and how can flow chemistry mitigate them?
- Methodological Answer : Batch synthesis often faces issues with exothermic cyclization steps or low yields due to byproduct formation. Continuous flow reactors improve heat/mass transfer and reduce reaction times. For example, a microreactor setup with immobilized base catalysts (e.g., K₂CO₃ on silica) enhances reproducibility for gram-scale synthesis of 1-(1-benzoylethenyl) derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
